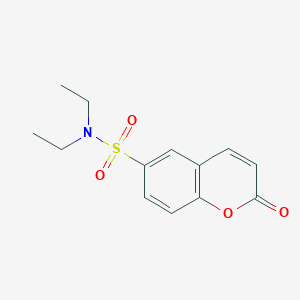

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide

Description

N,N-Diethyl-2-oxo-2H-chromene-6-sulfonamide is a coumarin-based sulfonamide derivative characterized by a 2H-chromene core substituted with a sulfonamide group at position 6 and diethylamine at the sulfonamide nitrogen. Coumarin sulfonamides are synthesized via a two-step process: (1) sulfonation of coumarin with chlorosulfonic acid to yield 2-oxo-2H-chromene-6-sulfonyl chloride , followed by (2) nucleophilic substitution with diethylamine to form the N,N-diethyl sulfonamide derivative .

Properties

IUPAC Name |

N,N-diethyl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-14(4-2)19(16,17)11-6-7-12-10(9-11)5-8-13(15)18-12/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFZNZNMBVBMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the sulfonamide group.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives, typically using ammonium acetate as a catalyst. The resulting derivatives are characterized through spectroscopic methods, including IR and NMR spectroscopy, confirming the presence of key functional groups such as sulfonamide and carbonyl moieties .

Biological Activities

2.1 Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of 2-oxo-2H-chromene-6-sulfonamide derivatives. These compounds exhibit significant inhibitory activity against α-amylase and α-glucosidase enzymes, which play crucial roles in carbohydrate metabolism. For instance, several synthesized derivatives demonstrated over 93% inhibition at a concentration of 100 μg/mL, with IC50 values significantly lower than that of Acarbose, a standard anti-diabetic drug .

Table 1: Inhibition of α-Amylase by Chromene Derivatives

| Compound No. | Inhibitory Percentage (%) | IC50 (μM) ± SD |

|---|---|---|

| 2 | 96.1 | 1.76 ± 0.01 |

| 3 | 96 | 14.62 ± 0.16 |

| 4 | 94.2 | 8.55 ± 0.31 |

| 5 | 93.4 | 32.58 ± 0.33 |

| 6 | 95.4 | 2.11 ± 0.03 |

| 7 | 96.2 | 4.39 ± 0.06 |

| 8 | 95.4 | 4.23 ± 0.06 |

| 9 | 96.6 | 1.08 ± 0.02 |

| Acarbose | 96.5 | 0.43 ± 0.01 |

The most potent derivatives were further evaluated for their ability to activate PPAR-γ, an important target for improving insulin sensitivity and glucose metabolism .

2.2 Other Biological Activities

Beyond anti-diabetic effects, sulfonamide derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against pathogens such as E. coli and S. aureus, suggesting their potential as antibiotics .

- Anticancer Properties : Research indicates that chromene-based compounds can induce apoptosis in cancer cell lines, highlighting their potential in oncology .

Computational Studies

Computational docking studies have been employed to predict the binding interactions of these compounds with target enzymes like α-amylase and PPAR-γ, providing insights into their mechanisms of action . The results indicate favorable binding energies and interactions that support the observed biological activities.

Mechanism of Action

The mechanism by which N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase by binding to their active sites, thereby reducing their activity . Additionally, the compound’s interaction with PPAR-γ suggests it may influence insulin sensitivity and glucose metabolism .

Comparison with Similar Compounds

Research Findings and Implications

- Anti-Proliferative Agents : Aryl sulfonamides (4a/b) demonstrate IC50 values of 8–12 µM against cancer cell lines, suggesting that N,N-diethyl derivatives could be optimized for enhanced bioavailability while retaining efficacy .

- Antidiabetic Potential: Fluorophenyl-substituted analogs (e.g., 6) show α-amylase inhibition (IC50 = 14.2 µM), indicating that lipophilic groups like diethyl may require structural hybridization (e.g., carboxylate esters) to balance activity and solubility .

Biological Activity

N,N-Diethyl-2-oxo-2H-chromene-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and enzyme inhibition. This article reviews the synthesized derivatives of this compound, focusing on their biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The compound is synthesized through the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate. The resulting derivatives are characterized using various spectroscopic methods, confirming their structures and purity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound derivatives:

-

Anti-Diabetic Activity :

- The synthesized derivatives have shown promising results as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

- Inhibition percentages at 100 μg/mL were consistently above 93%, with IC50 values indicating strong inhibitory potential compared to the standard drug Acarbose.

-

PPAR-γ Activation :

- The compounds exhibited significant activity in PPAR-γ transactivation assays, indicating their role in enhancing insulin sensitivity and glucose metabolism.

-

Toxicity Profile :

- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that these derivatives possess favorable profiles for oral bioavailability and safety, being non-cytotoxic and non-mutagenic.

Anti-Diabetic Activity

The following table summarizes the α-amylase inhibitory activity of selected derivatives:

| Compound No. | Inhibitory Percentage at 100 μg/mL | IC50 ± SD (μM) |

|---|---|---|

| 2 | 96.1 | 1.76 ± 0.01 |

| 3 | 96 | 14.62 ± 0.16 |

| 4 | 94.2 | 8.55 ± 0.31 |

| 5 | 93.4 | 32.58 ± 0.33 |

| 6 | 95.4 | 2.11 ± 0.03 |

| 7 | 96.2 | 4.39 ± 0.06 |

| 8 | 95.4 | 4.23 ± 0.06 |

| 9 | 96.6 | 1.08 ± 0.02 |

| Acarbose | 96.5 | 0.43 ± 0.01 |

The data indicate that compounds 2 and 9 are particularly potent α-amylase inhibitors with IC50 values significantly lower than Acarbose, suggesting their potential as effective anti-diabetic agents .

PPAR-γ Activation

The PPAR-γ transactivation assay results further support the anti-diabetic potential of these compounds:

| Compound No. | IC50 ± SD (μg/mL) |

|---|---|

| 2 | 3.152 ± 0.03 |

| 9 | 3.706 ± 0.32 |

| Pioglitazone | 4.884 ± 0.29 |

These findings demonstrate that the derivatives can activate PPAR-γ effectively, which is crucial for improving insulin sensitivity .

Molecular Docking Studies

Computational docking studies have provided insights into the binding mechanisms of these compounds with target enzymes:

- The docking analysis revealed favorable binding energies and interactions within the active sites of α-amylase and α-glucosidase.

- These interactions are critical for understanding how these compounds exert their inhibitory effects on carbohydrate-digesting enzymes .

Case Studies

In a study focusing on the anti-cancer properties of chromene derivatives, certain sulfonamide-modified compounds demonstrated significant cytotoxicity against various cancer cell lines, including HT-29 and MDA-MB-231 cells . These findings suggest that modifications to the chromene structure can enhance biological activity beyond anti-diabetic effects.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide?

- Methodological Answer : Synthesis typically involves coupling a chromene-2-one core with a sulfonamide group. Key steps include:

Sulfonylation : Reacting a hydroxylated chromene intermediate with diethylsulfamoyl chloride under basic conditions (e.g., triethylamine or NaOH) in aprotic solvents like THF or DCM .

Cyclization : Forming the chromene ring via acid- or base-catalyzed condensation, ensuring regioselectivity at the 6-position.

Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC or LC-MS .

- Critical Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-sulfonylation).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the sulfonamide (-SO2N) and chromene carbonyl (C=O) groups. Diethyl substituents show triplet (N-CH2) and quartet (CH3) signals .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and chromene carbonyl (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL refinement .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed crystal structures?

- Methodological Answer :

- Validation : Compare density functional theory (DFT)-optimized geometries with X-ray data (e.g., bond lengths, angles). Refine models using SHELXL to account for anisotropic displacement .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings, which influence packing .

- Example : If torsional angles differ, re-examine van der Waals radii or solvent effects in simulations.

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Step Optimization :

| Step | Challenge | Solution |

|---|---|---|

| Sulfonylation | Competing hydrolysis | Use anhydrous conditions and excess sulfonyl chloride |

| Cyclization | Regioselectivity | Employ directing groups (e.g., nitro) at the 6-position |

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd for coupling) and solvents (DMF vs. THF) to maximize yield .

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis : Sulfonamide cleavage in acidic/basic conditions. Monitor via HPLC at λ = 254 nm .

- Photooxidation : Chromene ring degradation under UV light. Use amber vials and antioxidants (e.g., BHT) .

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 4 weeks, comparing degradation kinetics in buffers (pH 1–13) .

Q. What advanced NMR techniques clarify ambiguous stereochemical assignments?

- Methodological Answer :

- 2D NMR : ROESY or NOESY correlations identify through-space interactions (e.g., diethyl group proximity to chromene protons) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups) .

- Combined Approach : Cross-validate with X-ray data refined via SHELXL to resolve disorder .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Assay Variability : Control for solvent (DMSO vs. aqueous) and cell line differences.

- Metabolic Stability : Test compound stability in liver microsomes; conflicting IC50 values may arise from metabolite interference .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic effects .

Methodological Tools

Q. Which software tools are recommended for crystallographic analysis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.